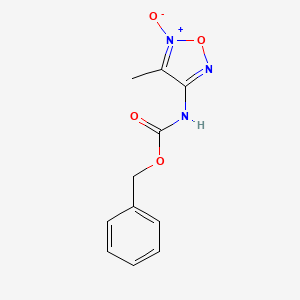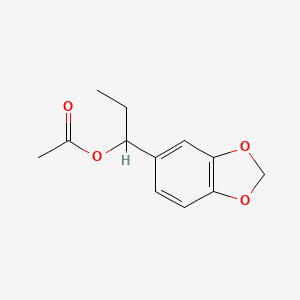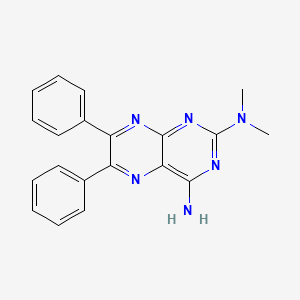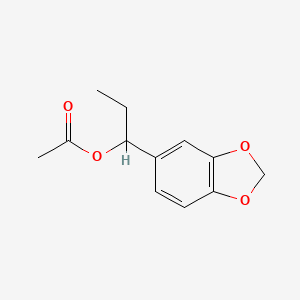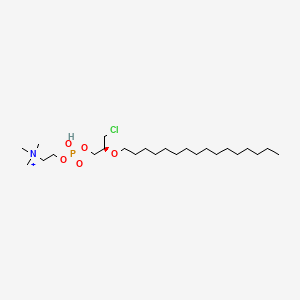
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine is a synthetic ether lipid. It is structurally characterized by a hexadecyl group attached to the glycerol backbone, with a chlorine atom replacing one of the hydroxyl groups. This compound is part of a broader class of ether lipids known for their biological activities, including roles in cellular signaling and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with hexadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride, resulting in acetylated products. Subsequent selective hydrolysis using specific lipases yields the desired glycerol derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phosphocholine derivatives.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Major Products
The major products formed from these reactions include various substituted phosphocholine derivatives, oxidized products, and hydrolyzed glycerol derivatives .
Aplicaciones Científicas De Investigación
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ether lipid chemistry and reactions.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for potential therapeutic applications, including anti-cancer properties and as a drug delivery vehicle.
Industry: Utilized in the formulation of specialized lipid-based products.
Mecanismo De Acción
The mechanism of action of 2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine involves its incorporation into cellular membranes, where it can influence membrane fluidity and signaling pathways. It interacts with specific molecular targets, such as lipid rafts and membrane-bound receptors, to exert its biological effects. These interactions can lead to changes in cellular processes, including apoptosis and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
- 1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine
- 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine
Uniqueness
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to other ether lipids. This uniqueness makes it a valuable compound for specific research and industrial applications .
Propiedades
Número CAS |
91649-89-7 |
|---|---|
Fórmula molecular |
C24H52ClNO5P+ |
Peso molecular |
501.1 g/mol |
Nombre IUPAC |
2-[[(2S)-3-chloro-2-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-24(22-25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m1/s1 |
Clave InChI |
UWCMOAPWKNTQRP-XMMPIXPASA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCCO[C@@H](COP(=O)(O)OCC[N+](C)(C)C)CCl |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(COP(=O)(O)OCC[N+](C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


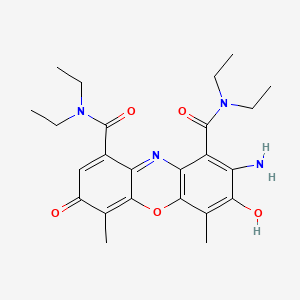
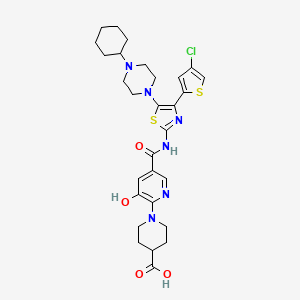
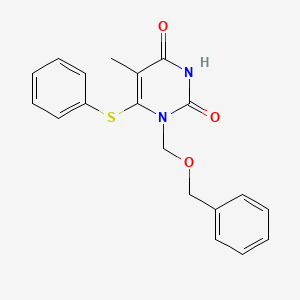
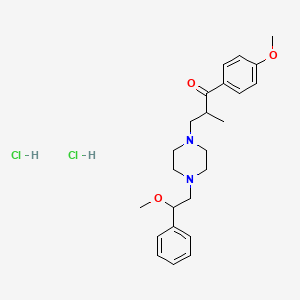
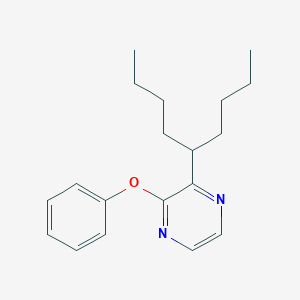
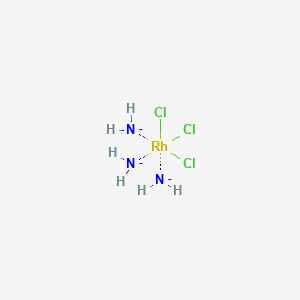
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)
